tert-Butyl N6-(tert-butoxycarbonyl)lysinate
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Overview
Description
tert-Butyl N6-(tert-butoxycarbonyl)lysinate is a derivative of lysine, an essential amino acid. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group that can be easily removed under acidic conditions, making it useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N6-(tert-butoxycarbonyl)lysinate is typically synthesized through the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N6-(tert-butoxycarbonyl)lysinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce primary amines.
Scientific Research Applications
tert-Butyl N6-(tert-butoxycarbonyl)lysinate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-Butyl N6-(tert-butoxycarbonyl)lysinate involves the protection of amino groups through the formation of a stable Boc group. This protects the amino group from unwanted reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N6-(benzyloxycarbonyl)lysinate
- tert-Butyl N6-(carbobenzyloxy)lysinate
- tert-Butyl N6-(fluorenylmethyloxycarbonyl)lysinate
Uniqueness
tert-Butyl N6-(tert-butoxycarbonyl)lysinate is unique due to its ease of removal under mild acidic conditions, making it highly versatile in peptide synthesis. Compared to other protecting groups, the Boc group provides a balance between stability during reactions and ease of removal .
Properties
Molecular Formula |
C15H30N2O4 |
---|---|
Molecular Weight |
302.41 g/mol |
IUPAC Name |
tert-butyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19) |
InChI Key |
XFQQITUYUVFREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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